7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is a quinazolinone derivative with a molecular formula of C8H2BrCl2FN2O and a molecular weight of 311.92 g/mol. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the quinazolinone core, making it a halogenated quinazolinone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Halogenation: The halogen atoms (bromine, chlorine, and fluorine) are introduced through halogenation reactions. These reactions are often carried out using halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and elemental fluorine (F2) under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinones or other derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research has shown that it can inhibit the growth of various microorganisms and cancer cell lines.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in the treatment of infectious diseases and cancer. Its ability to interfere with cellular processes makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its halogenated structure makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism by which 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one exerts its effects involves interactions with molecular targets and pathways. The halogen atoms on the quinazolinone core can form hydrogen bonds and other interactions with biological macromolecules, leading to the inhibition of enzymes or receptors involved in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
7-Bromo-2,6-dichloro-8-fluoroquinazolin-4(3H)-one
7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
Uniqueness: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is unique due to its specific halogenation pattern, which influences its reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms in a single molecule provides a distinct profile compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C8H2BrCl2FN2O |
---|---|
Molecular Weight |
311.92 g/mol |
IUPAC Name |
7-bromo-2,6-dichloro-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrCl2FN2O/c9-2-1-3-4(6(12)5(2)10)7(15)14-8(11)13-3/h1H,(H,13,14,15) |
InChI Key |
CHBNNNOKAZBYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Cl)F)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.